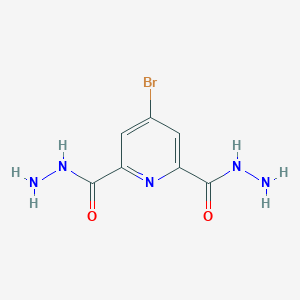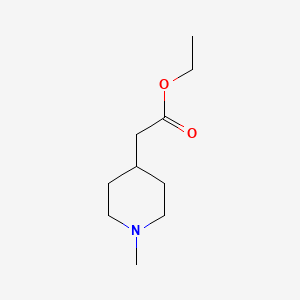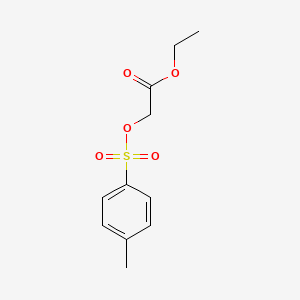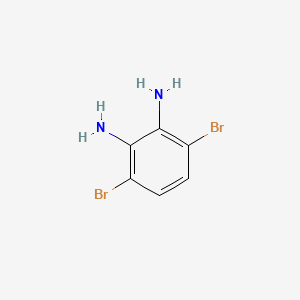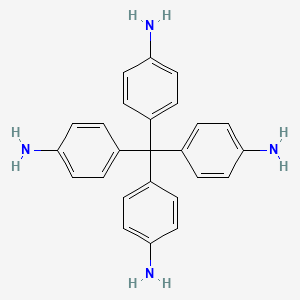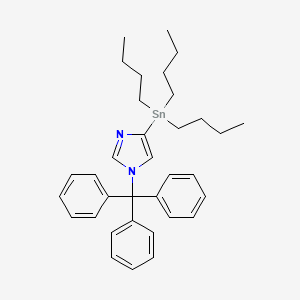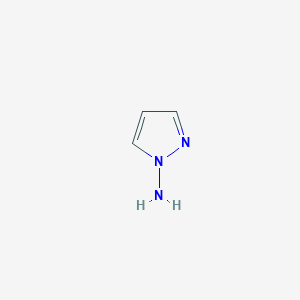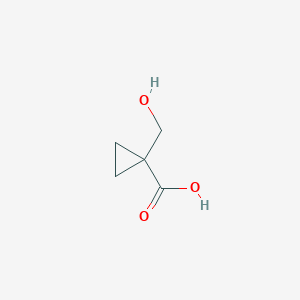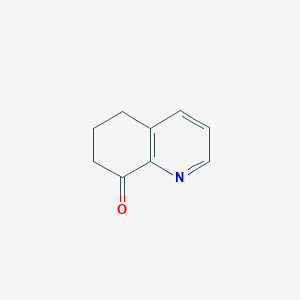
6,7-dihydro-5H-quinolin-8-one
概述
描述
6,7-dihydro-5H-quinolin-8-one is a synthetic intermediate . It is used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones with anticancer activity .
Synthesis Analysis
A novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine, involving regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction, is described. Oxime hydrolysis affords 6,7-dihydro-5H-quinolin-8-one .Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-quinolin-8-one is represented by the formula C9H9NO . The InChI code for this compound is 1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2 .Physical And Chemical Properties Analysis
6,7-dihydro-5H-quinolin-8-one is a white to yellow to brown solid . It has a molecular weight of 147.18 . The compound is insoluble in water but soluble in many organic solvents such as ether, benzene, and chloroform .科学研究应用
1. Catalyst for the Formation of Vinyl-Terminated PE Waxes
- Application Summary : Bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes have been used as highly active catalysts for the formation of vinyl-terminated polyethylene (PE) waxes .
- Methods of Application : These complexes were synthesized in reasonable yield by the template reaction of cobalt(II) chloride hexahydrate, 2-benzoyl-6,7-dihydro-5H-quinolin-8-one, and the corresponding aniline .
- Results : The complexes proved productive catalysts for the polymerization of ethylene, with Co1/MAO reaching a very high level of 1.62 x 10^7 g PE per mol (Co) per h over a 30-minute run time . They were able to exhibit good thermal stability by displaying appreciable catalytic activity at temperatures between 50 and 80°C .
2. Synthesis of Tetrahydropyridoazepinones and Thiosemicarbazones
- Application Summary : 6,7-Dihydro-5H-quinolin-8-one has been used as a synthetic intermediate in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones, which have anticancer activity .
- Results : The synthesized compounds have shown anticancer activity, but the specific results or outcomes were not detailed in the sources .
3. Synthesis of 8-Hydroxyquinolines
- Application Summary : 6,7-Dihydro-5H-quinolin-8-one is used in the synthesis of 8-hydroxyquinolines, which have a wide range of pharmacological applications .
- Results : The synthesized 8-hydroxyquinolines have shown a wide range of pharmacological applications, including as iron-chelators for neuroprotection, as anticancer agents, as inhibitors of 2OG-dependent enzymes, as chelators of metalloproteins, as anti-HIV agents, as antifungal agents, as antileishmanial agents, as antischistosomal agents, as mycobacterium tuberculosis inhibitors, and as botulinum neurotoxin inhibitors .
安全和危害
属性
IUPAC Name |
6,7-dihydro-5H-quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAKIQWNYAZUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471583 | |
| Record name | 6,7-dihydro-5H-quinolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-quinolin-8-one | |
CAS RN |
56826-69-8 | |
| Record name | 6,7-dihydro-5H-quinolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydro-5H-quinoline-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

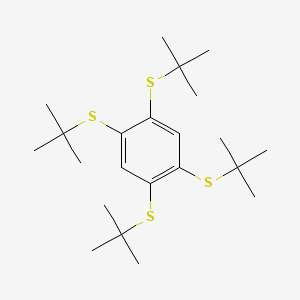
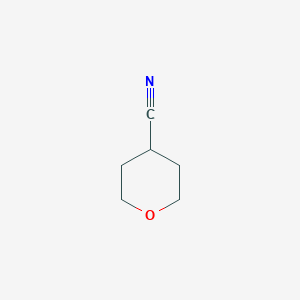
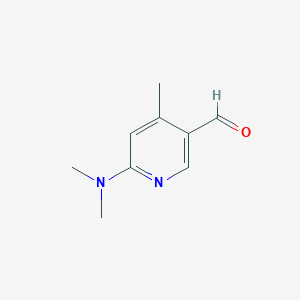
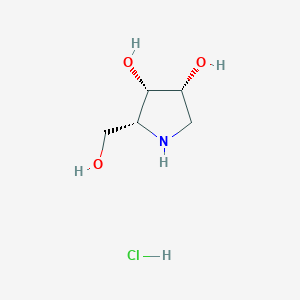
![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)
![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)
